molecular formula C7H10N2O2 B1349835 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 50920-65-5

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1349835
CAS No.: 50920-65-5
M. Wt: 154.17 g/mol
InChI Key: VFMGOJUUTAPPDA-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 50920-65-5) is a heterocyclic carboxylic acid with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Key physicochemical properties include:

  • Boiling Point: Predicted at 308.5 ± 22.0 °C .
  • Density: 1.23 ± 0.1 g/cm³ .
  • pKa: 3.27 ± 0.10, indicating moderate acidity .
  • Solubility: Soluble in methanol and stable under refrigeration .

The compound is widely used in medicinal chemistry, particularly in synthesizing 2-phenylhydrazinylidene derivatives that inhibit Staphylococcus aureus biofilm formation, highlighting its role as an antivirulence agent . It is also utilized in experimental phasing pipelines for macromolecular crystallography due to its compatibility with high-throughput workflows .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has been identified as an effective herbicide. Its targeted action allows for the control of unwanted plant growth while minimizing harm to desirable crops. This makes it a preferred choice in sustainable farming practices.

Insecticidal Activity
Research indicates that formulations containing this compound exhibit significant insecticidal properties. For instance, studies have shown over 90% mortality rates against pests such as Aphis fabae at concentrations as low as 50 ppm, highlighting its potential for agricultural pest control.

Pharmaceutical Development

Anti-inflammatory and Analgesic Effects
The compound is utilized in the synthesis of various pharmaceuticals, particularly those exhibiting anti-inflammatory and analgesic properties. Preliminary studies suggest it may inhibit inflammatory pathways, making it a candidate for treating conditions associated with inflammation.

Case Study: Anti-inflammatory Activity
In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cell lines, supporting its potential therapeutic use.

Material Science

Polymer Formulations
In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly valuable in the construction and automotive industries, where durable materials are essential.

Analytical Chemistry

Reagent Applications
The compound serves as a reagent in analytical methods for detecting and quantifying specific analytes. Its role in environmental monitoring and quality control processes facilitates accurate results, making it a useful tool in laboratory settings .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acids exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural Analogues and Their Properties

Compound Name (CAS) Substituents Melting Point (°C) Molecular Weight Key Applications/Notes Reference
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (5744-56-9) Methyl at N1 and C3 Not reported 140.14 Higher polarity due to dual methyl groups
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (26308-42-9) Ethyl at C3, methyl at N1 Not reported 154.17 Structural isomer; similar MW but altered solubility
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid (139755-99-0) Propyl at C3, methyl at N1 Not reported 168.20 Increased hydrophobicity for membrane penetration
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (50920-46-2) Ethyl at N1, methyl at C5 Not reported 154.17 Regioisomer; carboxyl group at C3 vs. C5 alters reactivity
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid Methoxybenzyl at N1 Not reported 254.27 Enhanced steric bulk for targeted receptor binding

Functional Group Impact on Properties

  • Alkyl Chain Length : Longer chains (e.g., propyl in 139755-99-0) increase hydrophobicity, improving lipid bilayer interaction but reducing aqueous solubility .
  • Substituent Position : Regioisomerism (e.g., carboxyl at C3 vs. C5 in 50920-46-2 vs. 50920-65-5) affects hydrogen-bonding capacity and intermolecular interactions .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 139756-00-6) exhibit higher reactivity in electrophilic substitutions but lower thermal stability .

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and applications in various fields, supported by research findings and case studies.

  • Molecular Formula : C₇H₁₀N₂O₂
  • Molecular Weight : 154.17 g/mol
  • CAS Number : 50920-65-5
  • Melting Point : 142.0 to 146.0 °C
  • Purity : ≥98.0% (by GC) .

EMPC acts primarily as a selective inhibitor of D-amino acid oxidase (DAO) . By inhibiting DAO, EMPC reduces oxidative stress induced by D-serine, thereby protecting neuronal cells from damage. This mechanism is crucial for its potential therapeutic applications in neuroprotection and managing conditions related to oxidative stress .

Biological Activities

  • Anticancer Properties :
    • EMPC has demonstrated significant antiproliferative effects against various cancer cell lines, including lung, breast, and prostate cancers. Studies have shown that compounds similar to EMPC can inhibit the growth of cancer cells through apoptosis and cell cycle arrest mechanisms .
    • For instance, a study reported that pyrazole derivatives exhibited IC50 values indicating effective cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Anti-inflammatory Effects :
    • EMPC is being investigated for its anti-inflammatory properties, which may provide pain relief and reduce inflammation in various conditions. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory effects .

Table 1: Applications of EMPC

FieldApplication Description
Medicinal ChemistrySynthesis of anti-inflammatory and analgesic compounds
Cancer ResearchDevelopment of anticancer agents targeting specific pathways
Agricultural ChemistryHerbicide formulation for sustainable farming practices
Material ScienceEnhancing thermal stability in polymer formulations
Analytical ChemistryReagent in environmental monitoring and quality control

Case Studies

  • Neuroprotective Effects :
    • A study highlighted the protective role of EMPC against oxidative stress-induced neuronal damage, suggesting its potential use in treating neurodegenerative diseases .
  • Antitumor Activity :
    • In vivo studies demonstrated that EMPC derivatives significantly inhibited tumor growth in mouse models, showcasing their potential as effective anticancer agents .
  • Inflammation Models :
    • EMPC was evaluated in models of inflammation where it exhibited a reduction in edema comparable to established anti-inflammatory drugs, indicating its therapeutic promise .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo Suzuki-Miyaura coupling with arylboronic acids in degassed DMF/water mixtures using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base . Optimizing reaction temperature (80–100°C) and stoichiometry (1:1.2 substrate-to-boronic acid ratio) improves yields (typically 60–75%). Post-synthesis, hydrolysis under basic conditions (e.g., NaOH/ethanol) converts esters to carboxylic acids .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H-NMR : The ethyl group (CH₂CH₃) appears as a triplet (~1.2 ppm) and quartet (~4.2 ppm). The pyrazole ring protons resonate between 6.5–8.5 ppm, with splitting patterns indicating substituent positions .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid (-COOH) group, while C-N stretching in the pyrazole ring appears at ~1550 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 184 for the ester precursor) and fragment ions (e.g., loss of COOH) validate the structure .

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 60°C to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) as eluent resolves polar impurities. Monitor fractions via TLC (Rf ~0.4 in same solvent) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring (e.g., ethyl vs. methyl groups) affect its biological activity or coordination chemistry?

  • Methodological Answer : Substituent effects are studied via comparative SAR analyses. For example:

  • Antimicrobial Activity : 5-Substituted-3-methylsulfanyl derivatives show enhanced activity due to increased lipophilicity (logP ~2.5) .
  • Coordination Chemistry : The carboxylic acid group facilitates metal chelation (e.g., with Cu²⁺), forming complexes characterized by shifts in UV-Vis spectra (λmax ~250–300 nm) and altered redox potentials .

Q. What computational methods (e.g., DFT, molecular docking) can predict the reactivity or pharmacological potential of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze electron density, HOMO-LUMO gaps (~4.5 eV), and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Pyrazole-carboxylic acid derivatives show binding energies ≤−8.0 kcal/mol, suggesting anti-inflammatory potential .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved experimentally?

  • Methodological Answer :

  • Assay Standardization : Re-test activity under uniform conditions (e.g., 24-hour incubation, 10% FBS in DMEM) to control for variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may alter potency .

Q. Methodological Considerations Table

Parameter Key Findings References
Optimal Synthesis Yield 60–75% via Suzuki-Miyaura coupling; higher yields with Pd catalysts
pKa of -COOH Group ~2.8 (calculated via DFT), enabling pH-dependent solubility
Thermal Stability Decomposes at 220–225°C (DSC data)
Biological Half-life (in vitro) ~6 hours (hepatocyte assay), suggesting moderate metabolic stability

Properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMGOJUUTAPPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372501
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50920-65-5
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

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